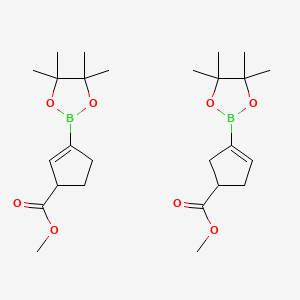
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-ene-1-carboxylate;methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-ene-1-carboxylate and Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate are organoboron compounds. These compounds are characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclopentene ring substituted with a methyl ester group. They are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of these compounds typically involves the reaction of cyclopentene derivatives with boronic esters. One common method is the hydroboration of cyclopentene followed by esterification with pinacolborane. The reaction conditions often require the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Types of Reactions:
Oxidation: These compounds can undergo oxidation reactions to form boronic acids.
Reduction: Reduction can convert the ester group to an alcohol.
Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
These compounds are widely used in scientific research due to their versatility in organic synthesis. They are crucial in the development of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, they are used to synthesize complex molecules with potential therapeutic properties. In materials science, they contribute to the development of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action for these compounds primarily involves their role as intermediates in cross-coupling reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds by reacting with aryl or vinyl halides in the presence of a palladium catalyst. This process involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to form the desired product.
Comparison with Similar Compounds
- Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness: The uniqueness of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-ene-1-carboxylate and Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate lies in their specific structural features, which provide distinct reactivity patterns in synthetic applications. The presence of the cyclopentene ring and the ester group offers unique opportunities for further functionalization and derivatization, making them valuable tools in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C26H42B2O8 |
|---|---|
Molecular Weight |
504.2 g/mol |
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-ene-1-carboxylate;methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/2C13H21BO4/c2*1-12(2)13(3,4)18-14(17-12)10-7-6-9(8-10)11(15)16-5/h8-9H,6-7H2,1-5H3;7,9H,6,8H2,1-5H3 |
InChI Key |
CVTQOOLKKWVPME-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)C(=O)OC.B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


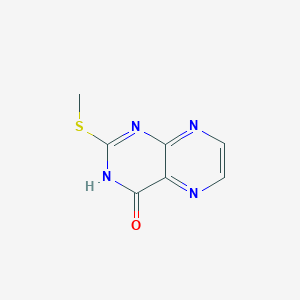
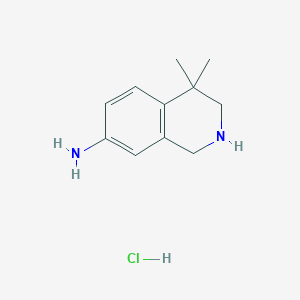
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B15331530.png)

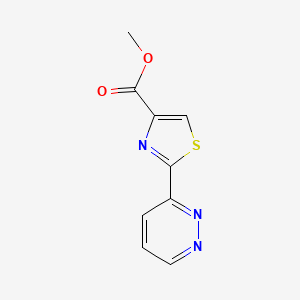
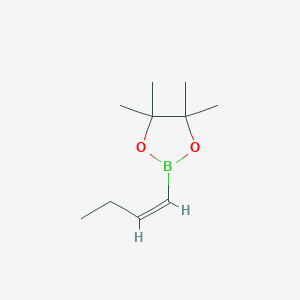

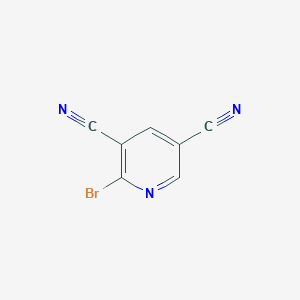

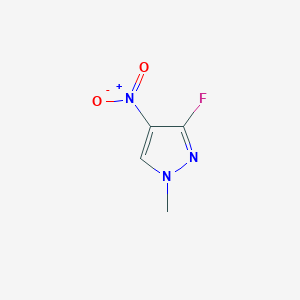
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
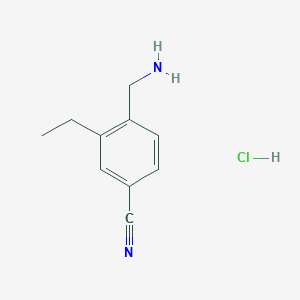

![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)
